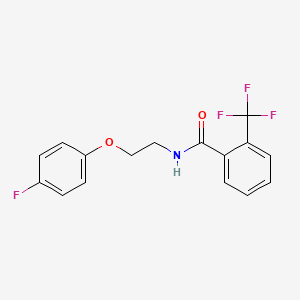

N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has been widely used in scientific research. It is commonly referred to as "FEBT" and is a member of the benzamide family of compounds. FEBT has been shown to have significant effects on the biochemical and physiological processes of various organisms.

Applications De Recherche Scientifique

Versatile Ortho-Fluorination

A study highlighted the use of Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination, emphasizing the conversion of triflamide into a range of synthetically useful functional groups. This fluorination protocol is broadly applicable in medicinal chemistry and synthesis, showcasing the compound's role in introducing fluorine atoms into aromatic compounds, enhancing their reactivity and utility in further chemical transformations (Wang, Mei, & Yu, 2009).

Antipathogenic Activity

Research on new thiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, revealed significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest the potential of benzamide derivatives in the development of novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Intracellular pH Measurement

Fluorinated o-aminophenol derivatives have been modified to yield a series of pH-sensitive probes. These derivatives, including N-ethyl-5-fluoro-2-aminophenol N,O-diacetate, exhibit significant titration shifts, suitable for the measurement of intracellular pH. This application demonstrates the compound's utility in biological and chemical sensing technologies (Rhee, Levy, & London, 1995).

Antitumor Activity

A synthetic inhibitor of histone deacetylase, showcasing benzamide derivatives' marked in vivo antitumor activity against human tumors, was studied. The compound, MS-27-275, acted through histone deacetylase inhibition, indicating the therapeutic potential of benzamide derivatives in cancer treatment (Saito et al., 1999).

Insecticidal Activity

Flubendiamide, a novel insecticide with a unique chemical structure including a trifluoromethyl benzamide moiety, shows extremely strong activity against lepidopterous pests. This application highlights the compound's potential in agricultural pest management and the development of novel insecticides (Tohnishi et al., 2005).

Gastrokinetic Agents

Studies on novel benzamides as selective and potent gastrokinetic agents revealed compounds like 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide exhibiting significant gastric emptying activity. This research suggests benzamide derivatives' potential in treating gastrointestinal motility disorders (Kato et al., 1991).

Propriétés

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F4NO2/c17-11-5-7-12(8-6-11)23-10-9-21-15(22)13-3-1-2-4-14(13)16(18,19)20/h1-8H,9-10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDJZLSOOABHBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2957668.png)

![N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2957669.png)

![N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2957675.png)

![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957676.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2957680.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2957681.png)

![1-(4-Chlorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2957685.png)

![N-Ethyl-6-methyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2957688.png)